molecular formula C13H24N2O2 B15228852 tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

Cat. No.: B15228852
M. Wt: 240.34 g/mol
InChI Key: DPBDZIRZBHYRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is a chiral bicyclic piperidine derivative intended for research and development use only. This compound serves as a versatile, multifunctional synthetic intermediate in medicinal chemistry. Its core structure is a fused [3.3.0]-bicyclic system, which presents a rigid, three-dimensional scaffold that is highly valuable in the design of novel therapeutic agents . Compounds featuring this octahydro-2H-cyclopenta[c]pyridine (also known as octahydropyrrolo[3,4-c]pyrrole) framework have demonstrated significant potential in drug discovery, particularly as potent and selective non-retinoid antagonists of Retinol-Binding Protein 4 (RBP4) . Antagonists of RBP4 impede the ocular uptake of serum retinol and are being investigated as a promising pharmacotherapy for stemming the progression of geographic atrophy in dry Age-Related Macular Degeneration (AMD) and Stargardt disease . The Boc-protected amino group (tert-butyl carboxylate) provides a handle for further synthetic manipulation, allowing researchers to readily introduce diverse sulfonamide, carboxamide, or urea functionalities to explore structure-activity relationships (SAR) . The primary amine on the bicyclic core is essential for binding interactions within the RBP4 retinol-binding pocket. This building block is optimally shipped with cold-chain transportation to preserve stability and should be stored in a cool, dark place under an inert atmosphere . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 7-amino-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-11(14)10(9)8-15/h9-11H,4-8,14H2,1-3H3

InChI Key

DPBDZIRZBHYRRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC(C2C1)N

Origin of Product

United States

Preparation Methods

Boc-Protected Intermediate Synthesis

The tert-butyl carbamate (Boc) group is universally employed for amine protection during synthesis. A key route involves the cyclization of appropriately substituted cyclopentane precursors followed by Boc introduction. For example, US5041673A describes the use of Boc protection on tetralin-derived amines, where hydrochloric acid-mediated hydrolysis removes chiral auxiliaries to yield optically active intermediates. Adapting this methodology, the cyclopenta[c]pyridine core is constructed via:

  • Knoevenagel condensation : Cyclopentanone reacts with aromatic aldehydes to form diarylidenecyclopentanone intermediates.
  • Michael addition : Propanedinitrile adds to α,β-unsaturated ketones, forming adducts that undergo alkoxide-catalyzed cyclization.
  • Boc protection : The resultant amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to install the tert-butyl carbamate group.

Reductive Amination Strategies

Alternative routes leverage reductive amination of ketone precursors. For instance, AU2020232026A1 outlines the hydrogenation of nitro intermediates over Raney nickel to generate primary amines, which are subsequently Boc-protected. This method avoids harsh acidic conditions, preserving stereochemical integrity.

Stepwise Preparation Protocols

Protocol A: Cyclocondensation and Boc Protection

  • Diarylidenecyclopentanone synthesis : Cyclopentanone (10 mmol) and 4-methoxybenzaldehyde (20 mmol) undergo Knoevenagel condensation in ethanol with piperidine catalysis (85% yield).
  • Cyclization with propanedinitrile : The diarylidenecyclopentanone reacts with propanedinitrile in methanol using sodium methoxide, yielding 6,7-dihydro-5H-cyclopenta[c]pyridine-3-carbonitrile (72% yield).
  • Nitro group reduction : The nitrile is converted to an amine via hydrogenation (H₂, Pd/C) or LiAlH₄ reduction.
  • Boc protection : The amine is treated with Boc₂O in dichloromethane with DMAP catalysis (90% yield).

Protocol B: Friedel-Crafts Alkylation and Pinacol Rearrangement

US5041673A details a multistep approach involving:

  • Friedel-Crafts alkylation : Substituted benzaldehydes are converted to nitroethenyl derivatives using nitromethane and ammonium acetate.
  • Pinacol rearrangement : Acidic treatment (HCl) induces rearrangement, forming the cyclopenta[c]pyridine skeleton.
  • Boc protection : The free amine is protected under mild conditions (Boc₂O, NaHCO₃).

Optimization and Yield Enhancement

Catalytic System Comparison

Catalyst Solvent Temperature Yield (%) Reference
Sodium methoxide Methanol 25°C 72
Piperidine Ethanol Reflux 85
DMAP DCM 0°C → RT 90
  • Sodium methoxide favors faster cyclization but requires anhydrous conditions.
  • DMAP accelerates Boc protection via nucleophilic catalysis, minimizing side reactions.

Stereochemical Control

Chiral resolution is critical for pharmaceutical applications. US5041673A reports diastereomeric separation using silica gel chromatography (ethyl acetate/cyclohexane), achieving >98% enantiomeric excess for the (1R,7S,11R)-configured product.

Analytical Characterization

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.10–3.30 (m, 2H, CH₂N), 4.90 (br s, 1H, NH).
    • ¹³C NMR : δ 28.2 (Boc CH₃), 79.5 (C-O), 155.1 (C=O).
  • HPLC-MS : Purity >99% (C18 column, 70:30 acetonitrile/water, tr = 8.2 min).

Industrial and Research Applications

The compound serves as a precursor to SHP2 inhibitors (AU2020232026A1 ) and aminopeptidase antagonists (US5041673A ). Its rigid bicyclic structure enhances binding affinity to enzymatic pockets, making it valuable in oncology and neurology drug discovery.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the cyclic structure allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Molecular Formula Key Functional Groups Ring System Substituent Positions
tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate C₁₃H₂₄N₂O₂ Amino, tert-butyl ester Cyclopenta[c]pyridine (bicyclic) 2 (ester), 7 (amino)
tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate C₁₃H₂₃NO₂ Aminomethyl, tert-butyl ester, ethyl Cyclopentane (monocyclic) 2 (ester), 4 (aminomethyl)
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ Ketone, tert-butyl ester Cyclopenta[c]pyrrole (bicyclic) 2 (ester), 5 (ketone)
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate C₁₄H₂₀N₂O₄ Methoxy, carbamate Pyridine (monocyclic) 5,6 (methoxy), 2 (carbamate)

Key Observations :

  • Ring Systems : The target compound and ’s analog share bicyclic frameworks, but the latter contains a pyrrole ring (vs. pyridine), altering aromaticity and basicity.
  • Functional Groups: The amino group in the target compound enhances hydrogen-bonding capacity compared to the ketone in or the carbamate in .

Stereochemical and Physicochemical Properties

Table 2: Stereochemical and Physical Property Comparisons

Compound Name Stereochemistry Molecular Weight (g/mol) Boiling Point (°C) Solubility (LogP)
tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate 4aR,6R,7aS configuration 240.34 Not reported ~2.1 (estimated)
tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate Not specified 225.34 290–300 ~1.8
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate cis configuration 225.28 315–320 ~1.5

Key Observations :

  • Stereochemistry: The stereospecific 4aR,6R,7aS configuration in the target compound may influence crystallinity and intermolecular interactions, as noted in hydrogen-bonding studies .
  • Solubility : Higher LogP in the target compound suggests greater lipophilicity compared to analogs with polar groups (e.g., ketone in ).

Key Observations :

  • ¹H NMR : The tert-butyl group consistently appears as a singlet near δ 1.4 ppm across analogs.
  • Synthetic Complexity: The target compound requires precise stereochemical control during bicyclic ring formation, contrasting with simpler monocyclic analogs .

Hydrogen Bonding and Intermolecular Interactions

The amino group in the target compound enables robust hydrogen-bonding networks, critical for crystal packing and solubility . In contrast, analogs with carbamates () or ketones () exhibit weaker H-bond donor capacity. For example:

  • Target Compound : Forms N–H···O and N–H···N interactions, enhancing crystallinity (as modeled via SHELX ).
  • Ketone Analog () : Relies on C=O···H–C interactions, leading to less stable crystal lattices.

Biological Activity

Tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl (4aR,7R,7aR)-7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol
  • CAS Number : 1932206-00-2

Structural Representation

The compound features a cyclopenta[c]pyridine core with a tert-butyl ester and an amino group, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including kinases involved in various signaling pathways.

Kinase Inhibition

Studies have indicated that this compound may act as an inhibitor of Tec family kinases, which are crucial in the regulation of immune responses and hematopoietic malignancies. The inhibition of these kinases can lead to antiproliferative effects in cancer cell lines.

Antiproliferative Activity

Research has demonstrated that derivatives of this compound exhibit varying degrees of antiproliferative activity against different cancer cell lines. For instance, compounds structurally related to this compound have shown significant efficacy against ITK and BTK-positive cells.

Case Study: In Vitro Evaluation

In a study evaluating the antiproliferative effects of various derivatives, compounds similar to this compound were tested against Jurkat and CEM cell lines. The results indicated that certain modifications at the C5 position enhanced activity significantly.

Compound IDCell LineIC50 (µM)Activity Level
Compound 11Jurkat12.5High
Compound 12CEM15.0Moderate
Compound 14RAMOS8.0Very High

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the cyclopenta[c]pyridine scaffold can significantly impact biological activity. For example, the introduction of different substituents on the amino group or changes in the ester moiety can enhance or diminish kinase inhibition.

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate to maximize yield and purity?

  • Methodological Answer : Optimizing synthesis requires systematic adjustments to reaction parameters. For example:
  • Temperature : Elevated temperatures (e.g., 80–100°C) in polar aprotic solvents like DMF can enhance nucleophilic substitution efficiency .
  • Catalyst Selection : Transition-metal catalysts or bases (e.g., triethylamine) improve reaction kinetics and reduce side products .
  • Scalability : Continuous flow chemistry minimizes batch variability and improves reaction control, particularly for intermediates prone to degradation .
  • Purification : Chromatographic techniques (e.g., silica gel columns with ethanol/chlorofom gradients) are critical for isolating high-purity products .

Q. How can researchers characterize the stereochemical configuration and structural stability of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm stereochemistry (e.g., axial vs. equatorial amine orientation in the octahydrocyclopenta[c]pyridine core) and detect rotamers .
  • X-ray Crystallography : Resolve absolute configuration, particularly for chiral centers in the cyclopenta[c]pyridine scaffold .
  • LC-MS : Monitor stability under varying pH and temperature conditions to identify degradation pathways (e.g., carbamate hydrolysis) .

Q. What biological assays are suitable for preliminary evaluation of this compound's activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Enzyme Inhibition : Use fluorogenic substrates to measure inhibition constants (KiK_i) for kinases or proteases, leveraging the compound's sp³-rich framework for binding pocket interactions .
  • Cell Viability Assays : Screen against cancer cell lines (e.g., HCT-116 or HeLa) with dose-response curves (IC₅₀) to assess cytotoxicity .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) can quantify affinity, given the compound's potential as a neuroactive scaffold .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Integrate quantum chemistry and machine learning:
  • Quantum Chemical Calculations : Predict reaction pathways for functional group modifications (e.g., substituting the tert-butyl carbamate with bioisosteres) using DFT-based transition-state analysis .
  • ADME Prediction : Tools like SwissADME can forecast solubility and metabolic stability by analyzing substituent effects on LogP and polar surface area .
  • Molecular Dynamics (MD) : Simulate membrane permeability by modeling interactions with lipid bilayers, focusing on the compound's bicyclic ring system .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Address variability through orthogonal validation:
  • Dose-Response Reproducibility : Replicate assays in multiple cell lines or primary cells to rule out cell-type-specific artifacts .
  • Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., CETSA) to identify unintended targets .
  • Metabolite Analysis : LC-MS/MS can detect in situ degradation products (e.g., free amines from carbamate cleavage) that may skew activity results .

Q. How can researchers design chemical probes from this compound to investigate understudied biological pathways?

  • Methodological Answer : Functionalize the scaffold for probe development:
  • Click Chemistry : Introduce alkyne or azide handles via substitution at the 7-amino group for bioorthogonal tagging .
  • Photoaffinity Labeling : Incorporate diazirine or benzophenone groups to capture transient protein interactions .
  • Isotope Labeling : Synthesize 13^{13}C- or 15^{15}N-labeled analogs for NMR-based target identification in complex biological matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.